Gdc-0084
Overview
Description
GDC-0084, also known as Paxalisib, is an oral, brain-penetrant small-molecule inhibitor of PI3K and mTOR . It has shown promising activity in a preclinical model of glioblastoma . It is currently under investigation in clinical trials for patients with recurrent high-grade glioma .
Synthesis Analysis
The synthesis of GDC-0084 involves a phase transfer catalyzed annulation in water, an efficient Suzuki-Miyaura cross-coupling of a chloropyrimidine with an arylboronic acid using a low palladium catalyst loading, and the development of a controlled crystallization to provide the API .Molecular Structure Analysis
The molecular formula of GDC-0084 is C18H22N8O2 . The exact mass is 382.19 and the molecular weight is 382.428 .Chemical Reactions Analysis
In vitro kinase assay, GDC-0084 exhibited Ki values of 2 nM, 46 nM, 3 nM, 10 nM and 70 nM for PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ and mTOR, respectively .Physical And Chemical Properties Analysis
GDC-0084 is soluble at 8 mg/mL in DMSO . It is stable if stored as directed; avoid strong oxidizing agents .Scientific Research Applications
Inhibition of Cutaneous Squamous Cell Carcinoma Cell Growth : GDC-0084 has been found to potently inhibit the survival and proliferation of cutaneous squamous cell carcinoma cells. It induces apoptosis and cell cycle arrest in these cells, making it more efficient than other PI3K-Akt-mTOR inhibitors, while being non-cytotoxic to normal human skin fibroblasts and keratinocytes (Ding et al., 2018).
Efficacy in High-Grade Glioma : A Phase I study on patients with recurrent high-grade glioma showed that GDC-0084 crosses the blood-brain barrier and has the potential for treating brain tumors. The study observed PI3K/mTOR-inhibitor related toxicities, and evidence of central nervous system penetration was noted (Wen et al., 2020).
Application in Glioblastoma : GDC-0084 showed promise in inhibiting glioblastoma multiforme (GBM), the most common primary brain tumor in adults. It was effective in orthotopic mouse models of GBM, indicating potential for GBM treatment (Salphati et al., 2016).
Enhancing Efficacy of Arsenic Trioxide in Glioma Stem Cells : A study found that combining arsenic trioxide with GDC-0084 could sensitize glioma stem cells to this therapy, indicating a potential combination treatment for glioblastoma (Dong et al., 2018).
Potential in Treating Breast Cancer Brain Metastases : GDC-0084 was found to be effective against PIK3CA-mutant breast cancer brain metastases in preclinical models, suggesting it as a treatment option for this patient group (Ippen et al., 2019).
Pharmacokinetic Analysis in Clinical Settings : A study developed a method to measure GDC-0084 in human plasma and cerebrospinal fluid, crucial for evaluating its pharmacokinetics in clinical trials (Zhong et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWACEZVCMBSKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gdc-0084 | |
CAS RN |
1382979-44-3 | |
Record name | Paxalisib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382979443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paxalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PAXALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DKZ70636 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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